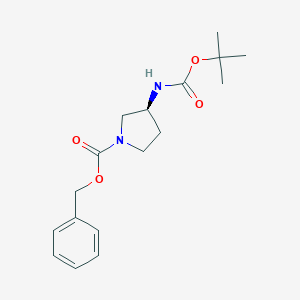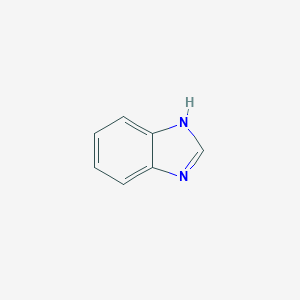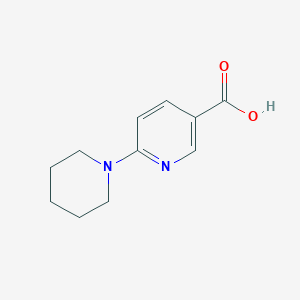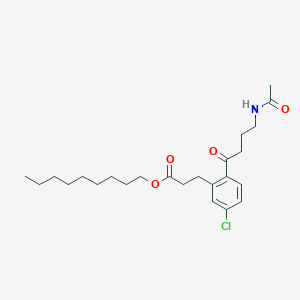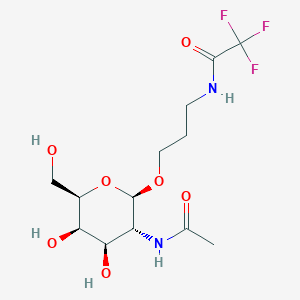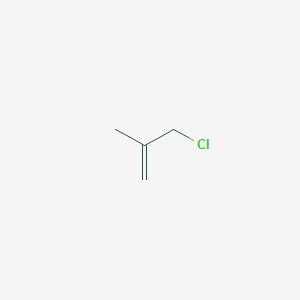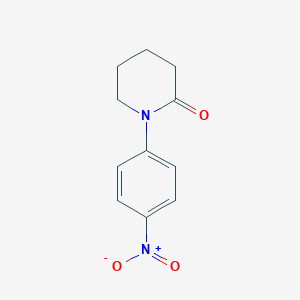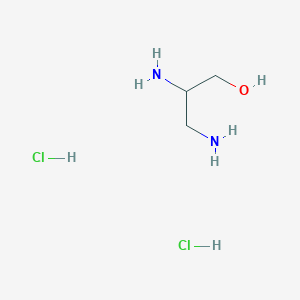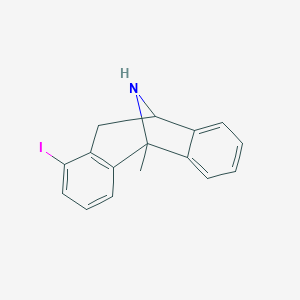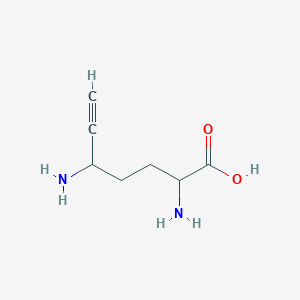
2,5-Diaminohept-6-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminohept-6-ynoic acid, also known as DAH7, is a non-proteinogenic amino acid that has been identified as a potential precursor for the biosynthesis of various antibiotics and other bioactive compounds. DAH7 has also been found to have potential therapeutic applications, making it an important area of research in the field of biochemistry.
Mechanism Of Action
The exact mechanism of action of 2,5-Diaminohept-6-ynoic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and metabolic pathways in the body. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
Studies have shown that 2,5-Diaminohept-6-ynoic acid can have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in the biosynthesis of antibiotics and other bioactive compounds. It has also been shown to have anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of certain cancers.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-Diaminohept-6-ynoic acid in lab experiments is its potential as a precursor for the biosynthesis of various antibiotics and other bioactive compounds. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Future Directions
There are numerous potential future directions for research on 2,5-Diaminohept-6-ynoic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing more efficient methods for synthesizing 2,5-Diaminohept-6-ynoic acid, as well as exploring its potential as a precursor for the biosynthesis of new antibiotics and other bioactive compounds.
Synthesis Methods
2,5-Diaminohept-6-ynoic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with ethyl acetoacetate, followed by reduction and cyclization to form 2,5-Diaminohept-6-ynoic acid.
Scientific Research Applications
2,5-Diaminohept-6-ynoic acid has been the subject of numerous scientific studies due to its potential applications in the synthesis of antibiotics and other bioactive compounds. It has also been found to have potential therapeutic benefits, including as an anti-inflammatory agent and in the treatment of certain cancers.
properties
CAS RN |
124796-39-0 |
|---|---|
Product Name |
2,5-Diaminohept-6-ynoic acid |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,5-diaminohept-6-ynoic acid |
InChI |
InChI=1S/C7H12N2O2/c1-2-5(8)3-4-6(9)7(10)11/h1,5-6H,3-4,8-9H2,(H,10,11) |
InChI Key |
OBUSHBUBKNIMKH-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(C(=O)O)N)N |
Canonical SMILES |
C#CC(CCC(C(=O)O)N)N |
synonyms |
6-Heptynoicacid,2,5-diamino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



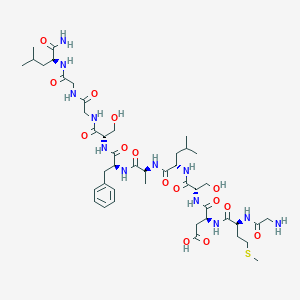

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
